molecular formula C6H12O B3058906 1-Propene, 1-ethoxy-2-methyl- CAS No. 927-61-7

1-Propene, 1-ethoxy-2-methyl-

Cat. No.: B3058906
CAS No.: 927-61-7
M. Wt: 100.16 g/mol
InChI Key: IHCLUFSKPOJGDC-UHFFFAOYSA-N
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Description

1-Propene, 1-ethoxy-2-methyl- is an organic compound with the molecular formula C6H12O It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, 1-ethoxy-2-methyl- can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: In industrial settings, the production of 1-Propene, 1-ethoxy-2-methyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Propene, 1-ethoxy-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted ethers or other functionalized compounds.

Scientific Research Applications

1-Propene, 1-ethoxy-2-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

At the molecular level, 1-Propene, 1-ethoxy-2-methyl- acts as an electron-rich alkene, readily forming bonds with electron-deficient partners. This reactivity is crucial for its involvement in polymerization reactions, where it can create polymers with specific properties and functions . The compound’s mechanism of action involves interactions with molecular targets and pathways that facilitate these reactions.

Comparison with Similar Compounds

  • 1-Propene, 2-methyl-
  • Propane, 1-ethoxy-2-methyl-
  • Ethyl methyl ether (methoxyethane)

Comparison: 1-Propene, 1-ethoxy-2-methyl- is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. For instance, its ability to participate in polymerization reactions and form specific products sets it apart from other ethers like ethyl methyl ether .

Properties

IUPAC Name

1-ethoxy-2-methylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-7-5-6(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCLUFSKPOJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453292
Record name 1-ethoxy-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927-61-7
Record name 1-ethoxy-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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